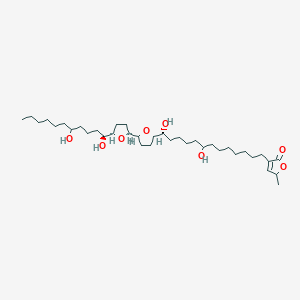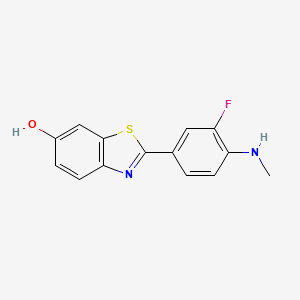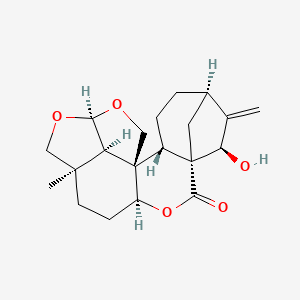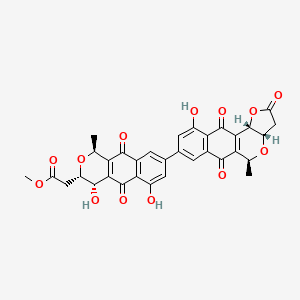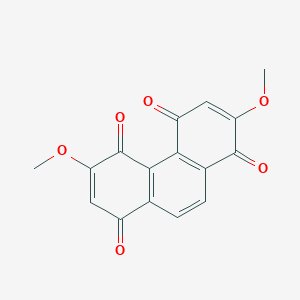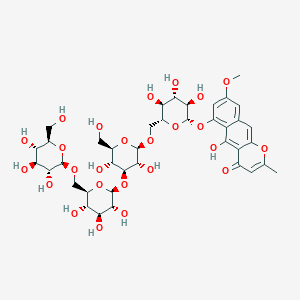
Cassiaside B2
描述
Cassiaside B2 is a naturally occurring compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. It is known for its various biological activities, including anti-allergic, anti-inflammatory, and anti-obesity effects . This compound is an inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A, and it acts as an agonist of the serotonin receptor 5-HT2C .
科学研究应用
Cassiaside B2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent in various biological assays.
Medicine: The compound is investigated for its anti-obesity, anti-allergic, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: This compound is used in the formulation of health supplements and herbal products due to its beneficial effects
作用机制
Target of Action
Cassiaside B2 primarily targets the serotonin receptor 5-HT2C , the protein tyrosine phosphatase 1B (PTP1B) , and human monoamine oxidase A (hMAO-A) . The serotonin receptor 5-HT2C is known to mediate satiety, appetite, and consumption behavior . PTP1B and hMAO-A are enzymes that play crucial roles in cellular signaling and metabolism .
Mode of Action
This compound acts as an agonist of the serotonin receptor 5-HT2C . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of this compound, it binds to the 5-HT2C receptors, mimicking the appetite suppression effects of lorcaserin . It also inhibits the activity of PTP1B and hMAO-A , thereby modulating their respective signaling pathways.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway via the 5-HT2C receptor . By acting as an agonist, this compound can influence this pathway and potentially suppress appetite . The inhibition of PTP1B and hMAO-A can also impact various cellular signaling pathways, including those involved in metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of appetite through its agonistic action on the 5-HT2C receptor . This can potentially lead to weight management benefits . The inhibition of PTP1B and hMAO-A can also have various cellular effects, given their roles in cellular signaling and metabolism .
生化分析
Biochemical Properties
Cassiaside B2 plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) . This compound acts as an inhibitor of these enzymes, thereby modulating their activity. Additionally, it functions as an agonist of the serotonin receptor 5-HT2C, which is involved in regulating mood, appetite, and other physiological processes . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of the enzymes and receptors.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the activity of the serotonin receptor 5-HT2C, leading to changes in appetite and mood regulation . Additionally, it has been reported to possess neuroprotective effects by reducing inflammation and oxidative stress in neuronal cells . This compound also exhibits antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in insulin-resistant cells . These effects are mediated through the modulation of key signaling pathways, including the insulin signaling pathway and the inflammatory response pathway.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A, this compound binds to the active sites of these enzymes, thereby preventing their normal catalytic activity . This inhibition leads to the modulation of downstream signaling pathways, resulting in various physiological effects. Additionally, as an agonist of the serotonin receptor 5-HT2C, this compound binds to the receptor and activates it, leading to changes in cellular signaling and gene expression . These binding interactions are primarily mediated through hydrogen bonds and hydrophobic interactions, which stabilize the complex formed between this compound and its target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These effects are likely due to the sustained inhibition of key enzymes and receptors, which can lead to cumulative changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, including antidiabetic, neuroprotective, and hepatoprotective activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are likely due to the saturation of metabolic pathways and the accumulation of this compound in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism and neurotransmitter regulation . It interacts with enzymes such as protein tyrosine phosphatase 1B and human monoamine oxidase A, which play key roles in these pathways . By inhibiting these enzymes, this compound modulates the flux of metabolites and the levels of key intermediates, thereby influencing overall metabolic activity. Additionally, this compound’s role as a serotonin receptor agonist further implicates it in the regulation of neurotransmitter levels and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound is influenced by its chemical properties, including its hydrophilicity and molecular size, which affect its ability to diffuse through biological membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, as it interacts with different biomolecules in these compartments. For instance, in the cytoplasm, this compound interacts with enzymes such as protein tyrosine phosphatase 1B, while in the nucleus, it may influence gene expression by modulating the activity of transcription factors . The subcellular localization of this compound is likely directed by specific targeting signals and post-translational modifications that guide its transport to different cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cassiaside B2 involves multiple steps, starting from the extraction of the seeds of Cassia obtusifolia. The seeds are subjected to solvent extraction, followed by chromatographic separation to isolate this compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure the purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity and yield . The use of automated systems and continuous processing helps in scaling up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
Cassiaside B2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.
Substitution: Various reagents, including halogens and alkylating agents, are used in substitution reactions, often under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .
相似化合物的比较
Cassiaside B2 is unique due to its combined inhibitory and agonistic activities. Similar compounds include:
Obtusifoliol: Another compound from Cassia obtusifolia with similar anti-obesity effects.
Beta-Sitosterol: A plant sterol that also acts on the serotonin receptor 5-HT2C but through a different mechanism.
Juglanin: A flavonoid with potential anti-obesity effects through modulation of serotonin receptors
This compound stands out due to its multi-targeted approach, making it a promising candidate for various therapeutic applications.
属性
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDWELARBQGBQ-PFLZFKCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of Cassiaside B2 and what is its significance?
A1: this compound is a naphthopyrone glycoside. Its structure consists of a rubrofusarin aglycone with a chain of four glucose molecules attached at the 6-position. [, , ] This unique structure contributes to its biological activities, making it an interesting target for scientific investigation.
Q2: Can this compound be used as a marker for quality control of Semen Cassiae?
A3: Yes, studies show that this compound, along with other major compounds, can be successfully used in a standardized reference extract for quality control of Semen Cassiae. [] This approach offers a practical and reliable method for ensuring the consistency and quality of this traditional Chinese medicine.
Q3: Does the presence of glucose molecules in this compound influence its biological activity?
A4: Yes, research comparing rubrofusarin and its glycosylated derivatives, including this compound, revealed that the presence of glucose molecules can impact bioactivity. [] Specifically, while rubrofusarin demonstrated potent inhibitory activity against PTP1B and hMAO-A enzymes, its glycosides, including this compound, showed reduced activity. This suggests that the aglycone moiety plays a crucial role in the observed inhibitory effects, and glycosylation may modulate these interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





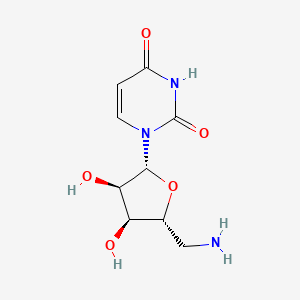
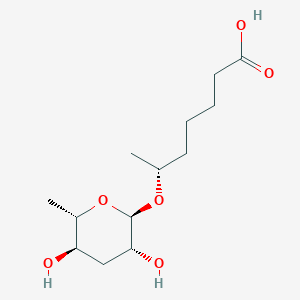
![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)

